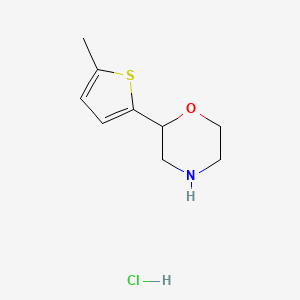
2-(5-methylthiophen-2-yl)morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methylthiophen-2-yl)morpholine hydrochloride (2-MTH) is a small molecule compound, which has been studied for its potential applications in the scientific research fields. This compound is synthesized from the reaction of 5-methylthiophen-2-ylmorpholine and hydrochloric acid. It is a white solid, with a molecular weight of 199.6g/mol and a melting point of 111°C. 2-MTH has been studied for its potential use as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), and as a potential therapeutic agent for certain diseases.
Wirkmechanismus
2-(5-methylthiophen-2-yl)morpholine hydrochloride is an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are important signaling molecules that play a role in inflammation and other physiological processes. By inhibiting the activity of COX-2, 2-(5-methylthiophen-2-yl)morpholine hydrochloride can reduce the production of prostaglandins, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as a therapeutic agent for certain diseases. In particular, it has been studied for its potential use as an anti-inflammatory agent. In addition, 2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as an inhibitor of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By inhibiting the activity of COX-2, 2-(5-methylthiophen-2-yl)morpholine hydrochloride can reduce the production of prostaglandins, which can lead to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-methylthiophen-2-yl)morpholine hydrochloride in lab experiments include its relative ease of synthesis and its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). The limitations of using 2-(5-methylthiophen-2-yl)morpholine hydrochloride in lab experiments include its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The potential future directions for the use of 2-(5-methylthiophen-2-yl)morpholine hydrochloride include further research into its use as an anti-inflammatory agent and its potential use as a therapeutic agent for certain diseases. In addition, further research into the mechanism of action of 2-(5-methylthiophen-2-yl)morpholine hydrochloride and its potential use as an inhibitor of other enzymes could be explored. Furthermore, further research into the synthesis of 2-(5-methylthiophen-2-yl)morpholine hydrochloride and the optimization of its synthesis conditions could be conducted. Finally, further research into the potential toxicity of 2-(5-methylthiophen-2-yl)morpholine hydrochloride could be conducted.
Synthesemethoden
2-(5-methylthiophen-2-yl)morpholine hydrochloride is synthesized from the reaction of 5-methylthiophen-2-ylmorpholine and hydrochloric acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated by filtration and recrystallization. The synthesis of 2-(5-methylthiophen-2-yl)morpholine hydrochloride is relatively simple and can be accomplished in a few steps.
Wissenschaftliche Forschungsanwendungen
2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as a research tool in the fields of biochemistry and physiology. Due to its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), 2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as a therapeutic agent for certain diseases. In addition, 2-(5-methylthiophen-2-yl)morpholine hydrochloride has been studied for its potential use as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), and as a potential therapeutic agent for certain diseases.
Eigenschaften
IUPAC Name |
2-(5-methylthiophen-2-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c1-7-2-3-9(12-7)8-6-10-4-5-11-8;/h2-3,8,10H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTZKJLZZXWDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CNCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylthiophen-2-yl)morpholine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid](/img/structure/B6605076.png)

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)
![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)
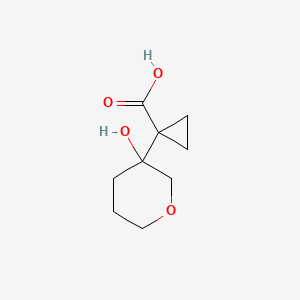
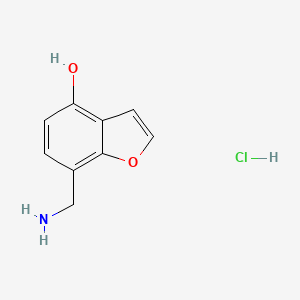
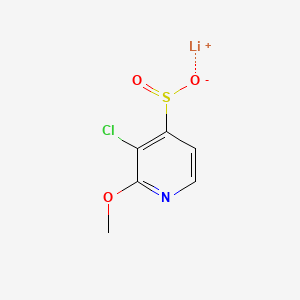
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
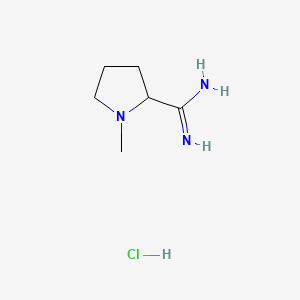
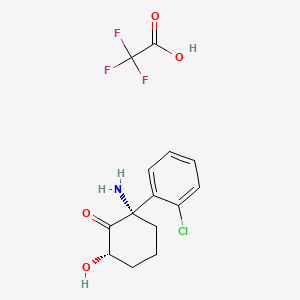
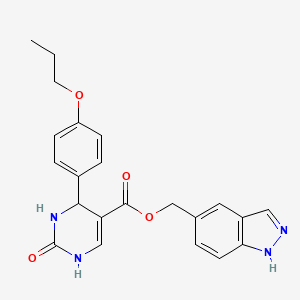
![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)
![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)
![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)